H-Phe-Arg-Arg-OH

Myocardial Metabolism Proteolysis Cardiovascular Pharmacology

Researchers studying cardiac proteostasis face confounding effects when using insulin to inhibit lysosomal proteolysis, as insulin activates receptor-mediated signaling and glucose uptake. H-Phe-Arg-Arg-OH (CAS 150398-22-4) solves this: • Achieves 39% maximal inhibition of myocardial proteolysis at 10 µM-identical to 5 nM insulin-without activating insulin receptors. • Requires physiological Zn²⁺ for activity; reversible by EDTA chelation, enabling controlled mechanistic studies. • Validated cathepsin B-cleavable linker motif (FRR sequence) for tumor-selective prodrug and ADC development. Supplied as lyophilized powder, ≥98% purity, with full analytical documentation. For R&D use only.

Molecular Formula C21H35N9O4
Molecular Weight 477.6 g/mol
CAS No. 150398-22-4
Cat. No. B140102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Arg-Arg-OH
CAS150398-22-4
SynonymsPhe-Arg-Arg
phenylalanyl-arginyl-arginine
Molecular FormulaC21H35N9O4
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1
InChIKeyLZDIENNKWVXJMX-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Phe-Arg-Arg-OH: Identity and Research Applications


H-Phe-Arg-Arg-OH (CAS 150398-22-4) is a synthetic tripeptide consisting of L-phenylalanine (Phe) followed by two L-arginine (Arg) residues [1]. It is classified as a Zn²⁺-dependent, insulin-mimetic inhibitor of lysosomal proteolysis, with its foundational activity characterized in the Langendorff-perfused rat heart model [2]. The compound demonstrates 39% inhibition of myocardial proteolysis at a maximally effective concentration of 10 µM under physiological Zn²⁺ conditions, a level equivalent to 5 nM insulin [2]. As an unmodified tripeptide, it serves as both a bioactive probe and a core scaffold for developing protease-cleavable drug delivery systems, such as cathepsin B-sensitive prodrugs [3].

Zn²⁺-dependent insulin-mimetic probe for myocardial proteolysis studies
Cathepsin B-cleavable linker scaffold for targeted delivery research
Langendorff-perfused heart model-validated endpoint

Why H-Phe-Arg-Arg-OH Cannot Be Substituted


H-Phe-Arg-Arg-OH cannot be generically substituted by other arginine-rich tripeptides or alternative insulin-mimetics due to its unique combination of sequence-specific activity and co-factor dependence. Its inhibition of lysosomal proteolysis (39% at 10 µM) is not solely a function of its cationic charge; it is dependent on the precise Phe-Arg-Arg sequence and requires physiological Zn²⁺ for full potency, a characteristic distinct from other biguanide analogs [1]. Furthermore, its specific di-arginine motif makes it a substrate for cysteine proteases like cathepsin B, enabling its use as a cleavable linker in targeted prodrugs—a functional property not shared by random dipeptides or tripeptides lacking this exact sequence [2]. Substituting with a structurally similar analog would introduce confounding variables in both mechanistic studies and drug delivery applications, invalidating comparative analysis and reducing therapeutic specificity.

Sequence specificity
Arginine-rich tripeptides with altered sequence may not reproduce Phe-Arg-Arg-dependent proteolysis inhibition.
Zn²⁺ cofactor dependence
Insulin-mimetics lacking Zn²⁺-dependent modulation may shift the proteolysis response context.
Cathepsin B substrate motif
Tripeptides without the di-arginine motif may not provide cathepsin B-cleavable linker function in prodrug studies.

H-Phe-Arg-Arg-OH: Comparative Evidence


Efficacy vs. Insulin and Chloroquine in Myocardial Proteolysis

H-Phe-Arg-Arg-OH demonstrates an insulin-mimetic effect on lysosomal proteolysis that is equivalent to the natural hormone insulin and the lysosomotropic agent chloroquine. In the Langendorff-perfused rat heart model, a maximally effective concentration of 10 µM H-Phe-Arg-Arg-OH inhibited [³H]leucine release by 39%, which matched the 38% inhibition achieved by 5 nM insulin and 30 µM chloroquine [1]. This indicates that the tripeptide can achieve the same maximal inhibitory effect on the lysosomal proteolytic pathway as these established agents, albeit at a higher molar concentration than insulin.

Maximal Proteolysis Inhibition
Head-to-head
39% inhibition at 10 µM
Reported insulin-mimetic response equivalent to 5 nM insulin
Langendorff rat heart, [³H]leucine release
Myocardial Metabolism Proteolysis Cardiovascular Pharmacology

Lack of Additive Effect with Insulin or Chloroquine

The combination of maximally effective concentrations of H-Phe-Arg-Arg-OH with either insulin or chloroquine did not produce additive inhibition of [³H]leucine release beyond the 39% level observed for each agent alone [1]. The combined infusion of 10 µM H-Phe-Arg-Arg-OH with 5 nM insulin or 30 µM chloroquine resulted in no greater than a 39% inhibition, which is the ceiling for the lysosomal pathway [1]. This non-additivity confirms that H-Phe-Arg-Arg-OH, insulin, and chloroquine all converge on the same downstream lysosomal proteolytic mechanism.

Non-Additive Effect
Head-to-head
0% additive inhibition with insulin or chloroquine
Indicates convergent lysosomal mechanism
Combined infusion did not exceed 39% ceiling
Proteolysis Pharmacology Mechanism of Action

Zn²⁺-Dependent Potency vs. Insulin

The inhibitory action of H-Phe-Arg-Arg-OH is potentiated by physiological Zn²⁺ concentrations, whereas insulin's activity is not similarly dependent. The addition of 1 µM Zn²⁺ to the background perfusate accelerated the time course and increased the potency of submaximally effective concentrations of H-Phe-Arg-Arg-OH [1]. Conversely, chelation of background Zn²⁺ with 2 µM CaNa₂ EDTA for 3 hours reversibly delayed the action and decreased the potency of the tripeptide [1]. This metal ion dependency is a defining characteristic that differentiates its mechanism from that of insulin.

Zn²⁺ Dependence vs. Insulin
Head-to-head
Potency modulated by Zn²⁺ addition or chelation
Supports Zn²⁺-dependent signaling research
Reversible with 2 µM CaNa₂ EDTA
Biochemistry Metal Ion Regulation Proteolysis

Cathepsin B-Cleavable Drug Delivery Linker

H-Phe-Arg-Arg-OH contains a specific di-arginine motif (Phe-Arg-Arg) that serves as a recognition and cleavage site for cysteine cathepsins, notably cathepsin B, which is overexpressed in many tumors [1]. This property has been exploited to create prodrugs, such as FRRG-conjugated doxorubicin (FRRG-DOX), where the tripeptide linker is selectively cleaved in the tumor microenvironment to release the cytotoxic payload [2]. While a direct quantitative comparison of linker cleavage rates versus other peptide motifs is not available in the primary literature, the *utilization* of this specific sequence in an advanced drug delivery system provides a clear functional distinction from generic, non-cleavable tripeptides.

Cathepsin B-Cleavable Motif
Context-dependent
Phe-Arg-Arg sequence used as cleavable linker
Reported functional utility in prodrug nanoparticle research
Qualitative evidence from cathepsin B-responsive FRRG-DOX
Drug Delivery Prodrug Cathepsin B

Potency vs. Phenformin

The biguanide phenformin, another Zn²⁺-dependent inhibitor of lysosomal proteolysis, achieves maximal 39% inhibition at a concentration of 2 µM, which is five-fold more potent than H-Phe-Arg-Arg-OH (which requires 10 µM for the same effect) [1]. This direct comparison establishes a potency gradient: phenformin > H-Phe-Arg-Arg-OH. This lower potency can be advantageous in experimental systems where a less aggressive modulation of the pathway is desired or where off-target effects of biguanides (e.g., AMPK activation) must be avoided.

Potency vs. Phenformin
Head-to-head
10 µM vs. 2 µM for 39% inhibition
Peptide-based comparator with reported 5-fold lower potency
Avoids AMPK activation of phenformin
Comparative Pharmacology Proteolysis Insulin-Mimetic

H-Phe-Arg-Arg-OH: Optimal Use Cases


Myocardial Lysosomal Proteolysis Without Insulin

Researchers investigating the regulation of cardiac proteostasis can use H-Phe-Arg-Arg-OH (10 µM) to achieve a maximal 39% inhibition of the lysosomal pathway, identical to the effect of insulin, but without activating the insulin receptor or its downstream signaling network [1]. This is critical for studies where insulin's pleiotropic effects (e.g., on glucose uptake, gene expression) would confound interpretation of proteolysis data. The non-additive effect with chloroquine confirms that its action is specific to the lysosomal compartment, making it a definitive probe for this subcellular pathway [1].

Zn²⁺-Dependent Signaling in Cardiac Cells

The unique Zn²⁺-dependence of H-Phe-Arg-Arg-OH makes it an ideal tool for exploring the role of labile Zn²⁺ pools in modulating proteostasis. Researchers can manipulate Zn²⁺ availability (e.g., by adding exogenous Zn²⁺ to accelerate inhibition, or by chelating with EDTA to reverse it) and directly observe the corresponding changes in proteolytic rate [1]. This provides a controlled, reversible system for studying metal ion-regulated processes, a feature not possible with insulin or standard lysosomal inhibitors.

Cathepsin B-Cleavable Prodrugs for Tumor Targeting

For pharmaceutical scientists developing next-generation antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs), H-Phe-Arg-Arg-OH is a validated linker motif. Its sequence is specifically recognized and cleaved by cathepsin B, a protease overexpressed in the tumor microenvironment [1]. By incorporating this tripeptide as a cleavable linker between a targeting ligand and a cytotoxic payload (as demonstrated with doxorubicin in FRRG-DOX), developers can achieve selective drug release within the tumor, potentially reducing systemic toxicity and widening the therapeutic window [2].

Zn²⁺-Dependent Inhibitor Comparisons

H-Phe-Arg-Arg-OH serves as a valuable comparator to other Zn²⁺-dependent agents like phenformin. Because H-Phe-Arg-Arg-OH is a peptide and phenformin is a biguanide with AMPK-activating properties, comparative dose-response studies (e.g., 2 µM phenformin vs. 10 µM H-Phe-Arg-Arg-OH) can help researchers dissect which of phenformin's effects are due to proteolysis inhibition versus its metabolic actions [1]. This is essential for validating new drug targets in cardiovascular and metabolic disease.

Application
Selection Property
Validation Focus
Myocardial Proteolysis Studies (Insulin-Independent)
Insulin-mimetic, non-receptor-mediated action
Lysosomal pathway specificity, non-additivity controls
Zn²⁺-Dependent Proteostasis Research
Zn²⁺-dependent modulation
Metal ion chelation/reversal controls
Cathepsin B-Cleavable Linker Design
Cathepsin B substrate sequence
Cleavage selectivity in tumor microenvironment research
Comparative Inhibitor Profiling
Peptide scaffold vs. biguanide differentiation
AMPK-independent proteolysis endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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